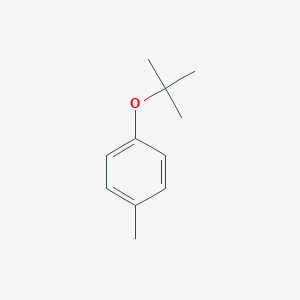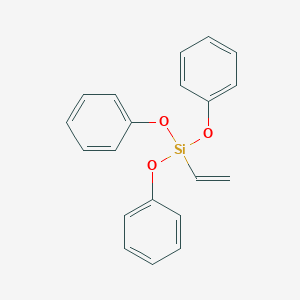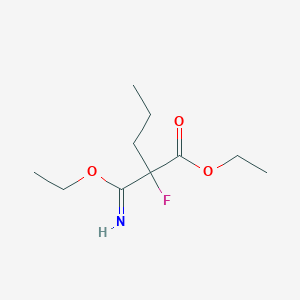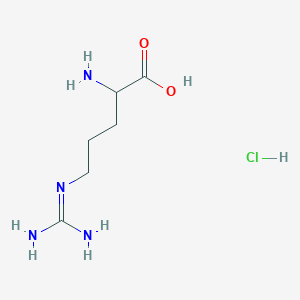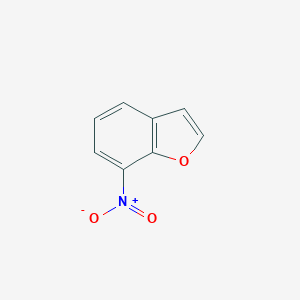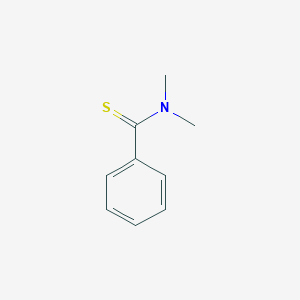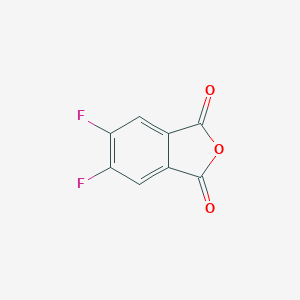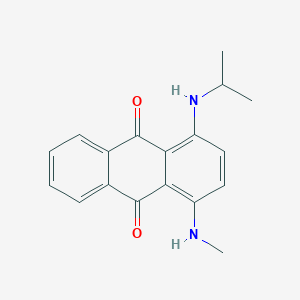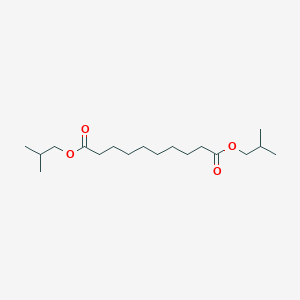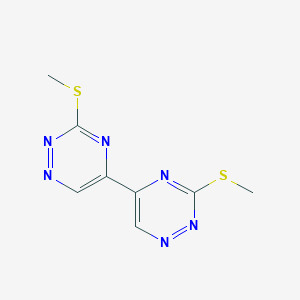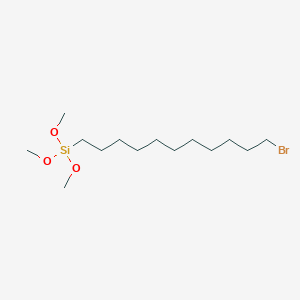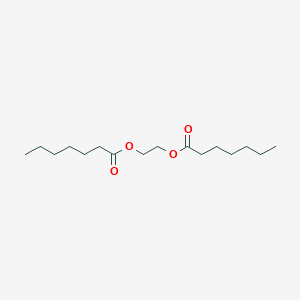
2-Heptanoyloxyethyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptanoyloxyethyl heptanoate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research as it has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 2-Heptanoyloxyethyl heptanoate involves its hydrolysis by enzymes such as lipases and esterases. The resulting products are heptanoic acid and 2-heptanone, which can be detected using various analytical techniques.
Effets Biochimiques Et Physiologiques
2-Heptanoyloxyethyl heptanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Heptanoyloxyethyl heptanoate in lab experiments is its high purity and stability. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 2-Heptanoyloxyethyl heptanoate in scientific research. One potential application is in the development of new anti-inflammatory drugs. It could also be used as a tool for studying the mechanisms of action of various enzymes and proteins. Additionally, further research could be conducted to explore its potential use in the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, 2-Heptanoyloxyethyl heptanoate is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-Heptanoyloxyethyl heptanoate involves the reaction of heptanoic acid with 2-heptanone in the presence of a catalyst. The resulting product is then esterified with ethanol in the presence of a strong acid catalyst. The final product is a clear, colorless liquid with a fruity odor.
Applications De Recherche Scientifique
2-Heptanoyloxyethyl heptanoate has been extensively studied for its potential use in various scientific research applications. It has been found to be an effective tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a substrate for lipase and esterase activity assays.
Propriétés
Numéro CAS |
15805-86-4 |
|---|---|
Nom du produit |
2-Heptanoyloxyethyl heptanoate |
Formule moléculaire |
C16H30O4 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
2-heptanoyloxyethyl heptanoate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-11-15(17)19-13-14-20-16(18)12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
HWNXBIIHWXJVHF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCOC(=O)CCCCCC |
SMILES canonique |
CCCCCCC(=O)OCCOC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
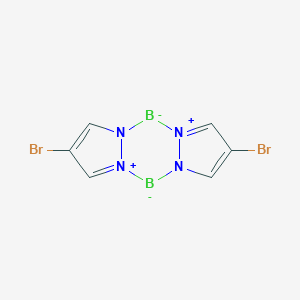
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
